molecular formula C20H16BrNO2 B3749248 N-[2-(benzyloxy)phenyl]-2-bromobenzamide

N-[2-(benzyloxy)phenyl]-2-bromobenzamide

Cat. No.: B3749248
M. Wt: 382.2 g/mol
InChI Key: GUDNKWQRZXGLHY-UHFFFAOYSA-N
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Description

N-[2-(Benzyloxy)phenyl]-2-bromobenzamide is a halogenated benzamide derivative characterized by a benzyloxy-substituted phenyl ring linked to a brominated benzamide moiety. Its molecular formula is C₂₀H₁₆BrNO₂ (molecular weight: 382.25 g/mol). The compound combines a bromine atom (electron-withdrawing group) and a benzyloxy group (electron-donating group), which influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

2-bromo-N-(2-phenylmethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrNO2/c21-17-11-5-4-10-16(17)20(23)22-18-12-6-7-13-19(18)24-14-15-8-2-1-3-9-15/h1-13H,14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDNKWQRZXGLHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Structural Features Molecular Weight (g/mol) Key Differences vs. Target Compound Biological/Chemical Implications
N-[2-(Benzyloxy)-5-chlorophenyl]-5-chloro-2-hydroxybenzamide Benzyloxy, chloro, and hydroxy groups 407.66 Additional chloro and hydroxy substituents Enhanced polarity; potential Wnt pathway inhibition
N-(2-Bromophenyl)-2-methoxy-3-methylbenzamide Methoxy, methyl, and bromophenyl groups 320.18 Methoxy and methyl instead of benzyloxy Altered lipophilicity; modified receptor binding
N-(4-Bromophenyl)-4-trifluoromethylbenzamide Trifluoromethyl and bromophenyl groups 358.15 Trifluoromethyl substitution Increased metabolic stability; halogen bonding effects
N-[3-(1,3-Benzoxazol-2-yl)-4-chlorophenyl]-2-bromobenzamide Benzoxazole and chloro groups 353.63 Benzoxazole heterocycle Improved π-π stacking; kinase inhibition potential
Niclosamide Salicylic acid backbone, chloro groups 327.12 Non-benzamide structure Broad-spectrum antiparasitic activity

Substituent Effects on Reactivity and Bioactivity

Halogen Variations
  • Bromine vs.
  • Trifluoromethyl Groups : Compounds like N-(4-bromophenyl)-4-trifluoromethylbenzamide exhibit enhanced metabolic stability due to the electron-withdrawing nature of CF₃, reducing oxidative degradation .
Heterocyclic Modifications
  • Benzoxazole Moieties : The incorporation of a benzoxazole ring (e.g., in ) introduces rigidity and π-stacking capabilities, which are critical for targeting ATP-binding sites in kinases.
Functional Group Positioning
  • Benzyloxy vs.

Q & A

Q. Basic

  • 1H NMR : Key signals include aromatic protons (δ 6.8–8.0 ppm), benzyloxy CH2 (δ 4.9–5.1 ppm), and amide NH (δ 10–11 ppm) .
  • IR Spectroscopy : Strong absorption at ~1650–1680 cm⁻¹ confirms the amide C=O stretch .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 384–386 for [M+H]+) validate the molecular formula .

How does the position of the benzyloxy group influence biological activity?

Advanced
Substituent position impacts steric and electronic interactions with biological targets. For example:

  • 2-Substitution : Enhances binding to hydrophobic pockets in enzymes (e.g., Wnt pathway inhibitors) due to proximity to the amide group .
  • 4-Substitution : May reduce activity due to altered electronic effects or steric hindrance, as seen in analogs like N-[4-(benzyloxy)phenyl]-2-bromoacetamide .
    Comparative studies using isomeric analogs and docking simulations are critical to elucidate structure-activity relationships .

What biological assays are commonly used to evaluate this compound’s activity?

Q. Basic

  • Antiproliferative assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition : Kinase inhibition assays (e.g., EGFR or CDK2) using fluorescence-based substrates .
  • Antimicrobial testing : Disk diffusion or MIC assays against Gram-positive/negative bacteria .

How can discrepancies in biological activity data across studies be resolved?

Advanced
Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., cell passage number, incubation time) and use reference compounds.
  • Compound purity : Validate via HPLC (>95% purity) to exclude impurities affecting results .
  • Orthogonal assays : Confirm activity using multiple methods (e.g., fluorescence polarization and SPR for binding studies) .

What purification techniques are effective post-synthesis?

Q. Basic

  • Column chromatography : Silica gel with ethyl acetate/hexane (3:7 ratio) separates unreacted starting materials .
  • Recrystallization : Methanol/water mixtures yield high-purity crystals (e.g., 99% purity for similar benzamides) .

Which computational methods predict interactions with biological targets?

Q. Advanced

  • Molecular docking : Tools like AutoDock Vina model binding poses using crystallographic data (e.g., PDB ID 1T46 for kinase targets) .
  • Molecular Dynamics (MD) : AMBER or GROMACS simulate stability of ligand-protein complexes over 100-ns trajectories .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with activity trends .

How does the bromine atom impact reactivity in further derivatization?

Advanced
The bromine at the 2-position enables:

  • Nucleophilic substitution : Reactions with amines or thiols under Pd-catalyzed conditions (e.g., Buchwald-Hartwig amination) .
  • Cross-coupling : Suzuki-Miyaura reactions with boronic acids to introduce aryl/heteroaryl groups .
  • Reduction : LiAlH4 reduces the amide to amine, though this may require protecting the benzyloxy group .

What strategies mitigate decomposition during storage?

Q. Advanced

  • Light-sensitive storage : Use amber vials to prevent photodegradation of the bromine and benzyloxy groups.
  • Desiccants : Store under anhydrous conditions (e.g., silica gel) to avoid hydrolysis of the amide bond .
  • Low-temperature : Freeze at -20°C in inert solvents (e.g., DMSO-d6) for long-term stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(benzyloxy)phenyl]-2-bromobenzamide
Reactant of Route 2
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N-[2-(benzyloxy)phenyl]-2-bromobenzamide

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